(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 808 involves the condensation of 3,4-dihydroxybenzaldehyde with indole-3-carboxaldehyde in the presence of a cyanide source. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Tyrphostin AG 808 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain a product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 808 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction of Tyrphostin AG 808 can lead to the formation of hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tyrphostin AG 808 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine kinases.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and diabetes due to its ability to inhibit specific kinases.
Industry: Utilized in the development of high-throughput screening assays for kinase inhibitors
Mechanism of Action
Tyrphostin AG 808 exerts its effects by inhibiting protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular functions. The compound specifically targets kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .
Comparison with Similar Compounds
Similar Compounds
- Tyrphostin AG 82
- Tyrphostin AG 538
- Tyrphostin AG 879
Uniqueness
Tyrphostin AG 808 is unique due to its specific structure, which allows it to selectively inhibit certain kinases with high potency. Compared to other tyrphostins, it has a distinct combination of functional groups that contribute to its binding affinity and inhibitory activity .
Properties
CAS No. |
160953-95-7 |
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Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12N2O3/c19-9-12(18(23)11-5-6-16(21)17(22)8-11)7-13-10-20-15-4-2-1-3-14(13)15/h1-8,10,20-22H/b12-7+ |
InChI Key |
TTZDOBVWBQXGDC-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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